molecular formula C4H6O2<br>CH3COOCH=CH2<br>CH3COOCHCH2<br>C4H6O2 B146075 Vinyl acetate CAS No. 9003-20-7

Vinyl acetate

Cat. No. B146075
M. Wt: 86.09 g/mol
InChI Key: XTXRWKRVRITETP-UHFFFAOYSA-N
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Patent
US05723556

Procedure details

This Example shows the preparation of high TFE content copolymer. The conditions of Example III were repeated except that a total of 470 mg of APS was added, the TFE addition rate was 0.01 lb/min (4.5 g/min), the vinyl acetate addition rate was 2 ml/min., and the final agitation rate was 80 rpm. 2580 g of a 25.0 wt % solids colloidal dispersion was obtained. To 100 g of the isolated, dried polymer was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide. After several weeks at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products and there was obtained a hazy, viscous solution of 19 wt % solids of approximate composition 82 wt % TFE, 16 wt % vinyl alcohol, and 2 wt % vinyl acetate. Upon evaporation of the solvent at 50° C. in a vacuum oven for one day, a clear, somewhat rubbery melt fabricable polymer was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[OH-].[NH4+]>CO>[CH:1]([OH:3])=[CH2:2].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the preparation of high TFE content copolymer
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the TFE addition rate
CUSTOM
Type
CUSTOM
Details
2580 g of a 25.0 wt % solids colloidal dispersion was obtained
WAIT
Type
WAIT
Details
After several weeks at room temperature with occasional shaking
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
CUSTOM
Type
CUSTOM
Details
to remove the reaction by-products

Outcomes

Product
Name
Type
product
Smiles
C(=C)O
Name
Type
product
Smiles
C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05723556

Procedure details

This Example shows the preparation of high TFE content copolymer. The conditions of Example III were repeated except that a total of 470 mg of APS was added, the TFE addition rate was 0.01 lb/min (4.5 g/min), the vinyl acetate addition rate was 2 ml/min., and the final agitation rate was 80 rpm. 2580 g of a 25.0 wt % solids colloidal dispersion was obtained. To 100 g of the isolated, dried polymer was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide. After several weeks at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products and there was obtained a hazy, viscous solution of 19 wt % solids of approximate composition 82 wt % TFE, 16 wt % vinyl alcohol, and 2 wt % vinyl acetate. Upon evaporation of the solvent at 50° C. in a vacuum oven for one day, a clear, somewhat rubbery melt fabricable polymer was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[OH-].[NH4+]>CO>[CH:1]([OH:3])=[CH2:2].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the preparation of high TFE content copolymer
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the TFE addition rate
CUSTOM
Type
CUSTOM
Details
2580 g of a 25.0 wt % solids colloidal dispersion was obtained
WAIT
Type
WAIT
Details
After several weeks at room temperature with occasional shaking
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
CUSTOM
Type
CUSTOM
Details
to remove the reaction by-products

Outcomes

Product
Name
Type
product
Smiles
C(=C)O
Name
Type
product
Smiles
C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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